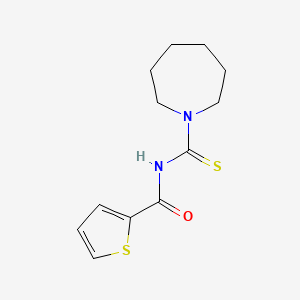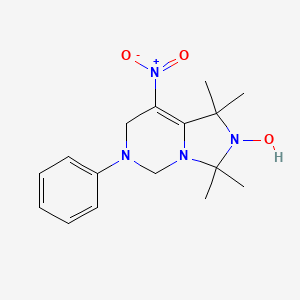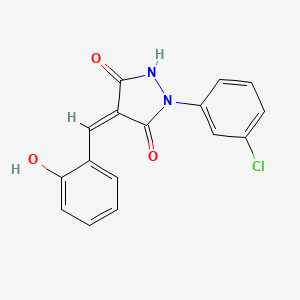
1-(3-chlorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione, commonly known as Clotrimazole, is a synthetic antifungal agent used to treat various fungal infections. It belongs to the class of imidazole derivatives and is widely used in both clinical and laboratory settings.
Mechanism of Action
Clotrimazole works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption of the fungal cell membrane leads to leakage of cellular contents and ultimately results in cell death. Clotrimazole also inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins.
Biochemical and Physiological Effects:
Clotrimazole has been shown to have a broad spectrum of antifungal activity against various species of fungi. It is effective against both yeasts and molds. Clotrimazole has also been shown to have anti-inflammatory and immunomodulatory effects. It has been demonstrated to inhibit the production of various pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
Clotrimazole is a widely used antifungal agent in laboratory experiments due to its broad spectrum of activity and low toxicity. However, it is important to note that its effectiveness may vary depending on the species of fungus being studied. Additionally, Clotrimazole may interfere with the activity of other drugs being used in the experiment due to its inhibition of cytochrome P450 enzymes.
Future Directions
There are several potential future directions for research on Clotrimazole. One area of interest is investigating its potential as an anticancer agent. Additionally, further research could be conducted on its potential in treating other conditions such as Alzheimer's disease and multiple sclerosis. Finally, there is a need for the development of more effective and specific antifungal agents to combat the growing problem of fungal infections.
Synthesis Methods
Clotrimazole can be synthesized by reacting 2-chloro-3-nitrobenzoic acid with 2-hydroxybenzaldehyde in the presence of sodium methoxide to obtain 1-(3-chlorophenyl)-4-(2-hydroxybenzylidene)-3-nitro-1,3-dihydro-2H-pyrazol-5-one. The nitro group is then reduced to an amino group using hydrogen gas and palladium-carbon catalyst. The final product is obtained by reacting the amino compound with phosgene in the presence of triethylamine.
Scientific Research Applications
Clotrimazole has a wide range of scientific research applications. It is commonly used in microbiology and mycology research to study the mechanisms of fungal growth and inhibition. Clotrimazole has also been used in cancer research to investigate its potential as an anticancer agent. Furthermore, it has been studied for its potential in treating other conditions such as Alzheimer's disease and multiple sclerosis.
properties
IUPAC Name |
(4Z)-1-(3-chlorophenyl)-4-[(2-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-11-5-3-6-12(9-11)19-16(22)13(15(21)18-19)8-10-4-1-2-7-14(10)20/h1-9,20H,(H,18,21)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFWVJMWEOCJMI-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


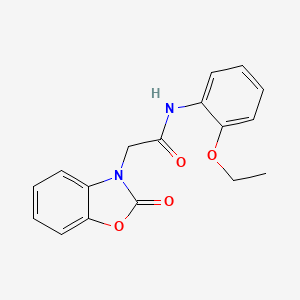

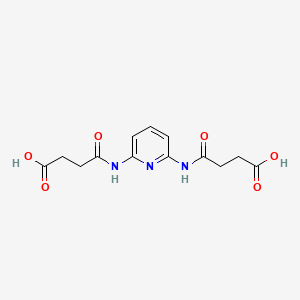
![4-({[(4-carboxy-5-methyl-2-furyl)methyl]thio}methyl)-5-methyl-2-furoic acid](/img/structure/B5701127.png)
![1-[1-allyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701133.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5701143.png)
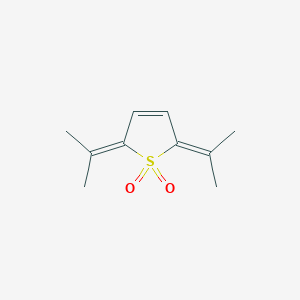
![2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5701160.png)
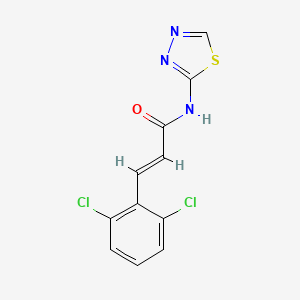
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide](/img/structure/B5701180.png)
![2-({[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl)-6-methylphenol](/img/structure/B5701182.png)
